Diethyl 6-chloropyridine-2,3-dicarboxylate
Overview
Description
Diethyl 6-chloropyridine-2,3-dicarboxylate is an organic compound with the molecular formula C11H12ClNO4 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 6-chloropyridine-2,3-dicarboxylate typically involves the esterification of 6-chloropyridine-2,3-dicarboxylic acid. One common method is the reaction of 6-chloropyridine-2,3-dicarboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
6-chloropyridine-2,3-dicarboxylic acid+2C2H5OH→Diethyl 6-chloropyridine-2,3-dicarboxylate+2H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 6-chloropyridine-2,3-dicarboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Ester hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Ester hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Substituted pyridine derivatives.
Ester hydrolysis: 6-chloropyridine-2,3-dicarboxylic acid.
Oxidation and reduction: Various oxidized or reduced pyridine derivatives.
Scientific Research Applications
Diethyl 6-chloropyridine-2,3-dicarboxylate has several applications in scientific research:
Organic synthesis: It serves as a building block for the synthesis of more complex molecules.
Pharmaceuticals: Potential intermediate in the synthesis of drugs targeting specific biological pathways.
Agrochemicals: Used in the development of pesticides and herbicides.
Material science: Investigated for its potential use in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of diethyl 6-chloropyridine-2,3-dicarboxylate depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 6-chloropyridine-2,3-dicarboxylate: Similar structure but with methyl ester groups instead of ethyl.
Methyl 6-chloropicolinate: Contains a single ester group and a cyano group.
Methyl 6-chloro-3-methylpicolinate: Contains a methyl group at the 3-position.
Properties
IUPAC Name |
diethyl 6-chloropyridine-2,3-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c1-3-16-10(14)7-5-6-8(12)13-9(7)11(15)17-4-2/h5-6H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVINNWSBVRTTBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)Cl)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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